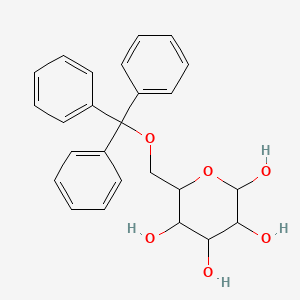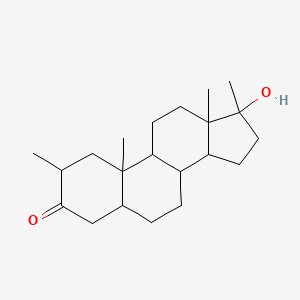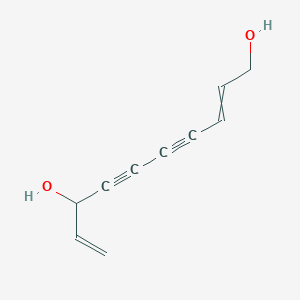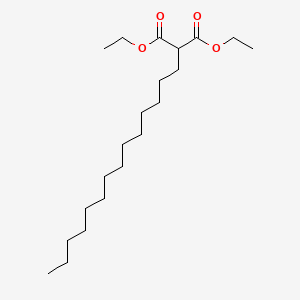
Diethyl tetradecylpropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl tetradecylpropanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of two ethyl groups attached to a tetradecyl chain, which is further connected to a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl tetradecylpropanedioate typically involves the esterification of tetradecylpropanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Tetradecylpropanedioic acid+2EthanolH2SO4Diethyl tetradecylpropanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl tetradecylpropanedioate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Tetradecylpropanedioic acid.
Reduction: Tetradecylpropanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl tetradecylpropanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl tetradecylpropanedioate involves its interaction with various molecular targets. In biochemical systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The pathways involved in these reactions are crucial for understanding its biological effects and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Another ester with similar reactivity but a shorter carbon chain.
Diethyl succinate: Similar ester structure but with a different central moiety.
Diethyl phthalate: An ester with aromatic properties, differing in structure and applications.
Uniqueness
Diethyl tetradecylpropanedioate is unique due to its long tetradecyl chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where longer carbon chains are advantageous, such as in the synthesis of surfactants and lubricants.
Propiedades
Número CAS |
54580-47-1 |
|---|---|
Fórmula molecular |
C21H40O4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
diethyl 2-tetradecylpropanedioate |
InChI |
InChI=1S/C21H40O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19(20(22)24-5-2)21(23)25-6-3/h19H,4-18H2,1-3H3 |
Clave InChI |
GESHRHVYCSRGQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


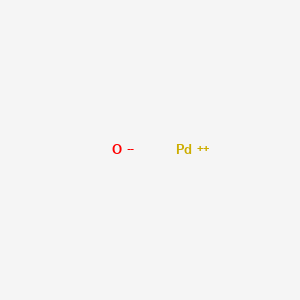
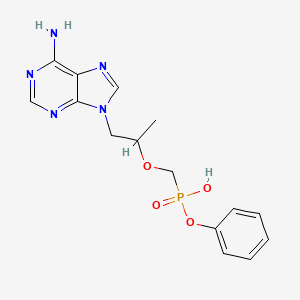
![N-benzyl-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13393663.png)
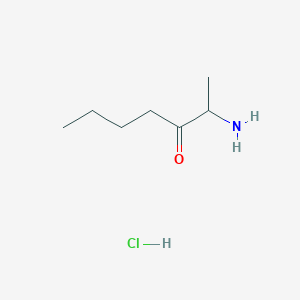

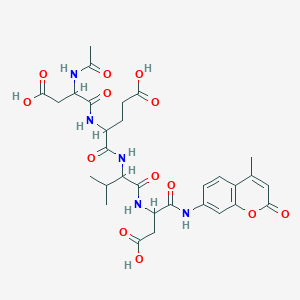
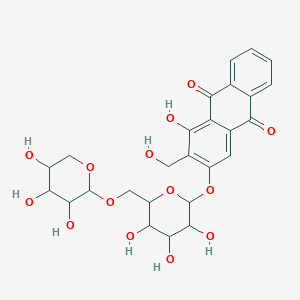
![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B13393709.png)
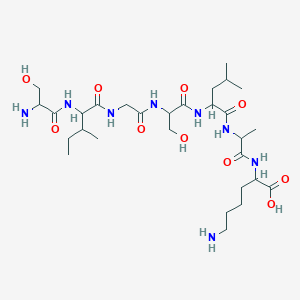
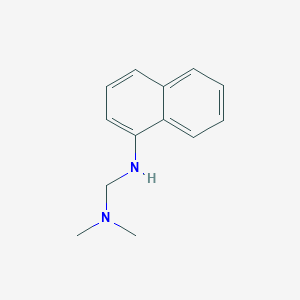
![10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13393734.png)
